molecular formula C14H14F2N4O2S B5346184 1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

Cat. No.: B5346184
M. Wt: 340.35 g/mol
InChI Key: HHEKBDNLOYFCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine is a complex organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, and a pyrimidinyl group attached to a piperazine ring

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2S/c15-12-3-2-11(10-13(12)16)23(21,22)20-8-6-19(7-9-20)14-17-4-1-5-18-14/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEKBDNLOYFCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine can be compared with other similar compounds, such as:

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